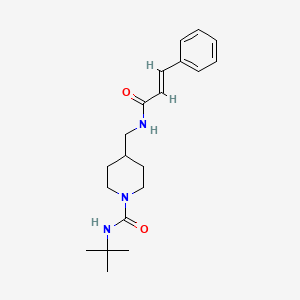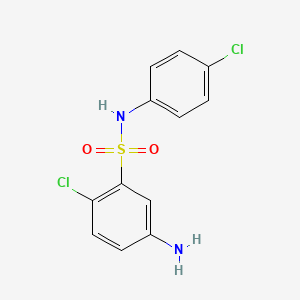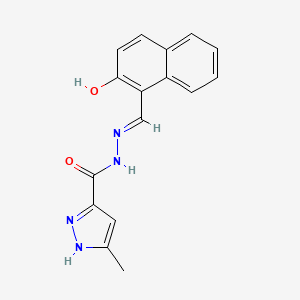![molecular formula C28H30N2OS B2835608 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 851412-73-2](/img/structure/B2835608.png)
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H30N2OS and its molecular weight is 442.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research into similar compounds often involves crystal structure analysis to understand molecular conformations and interactions. For instance, the study of various acetamides and their molecular conformations offers insights into how slight alterations in chemical structure can impact molecular properties and interactions through hydrogen bonding (Gowda, Svoboda, & Fuess, 2007).
Chemical Synthesis and Modification
Chemical synthesis studies focus on creating and modifying compounds for specific purposes, such as developing novel pharmaceuticals or understanding the structure-activity relationship. For example, the synthesis and analysis of various acetamide derivatives for biological activities provide valuable information on how structural changes affect biological efficacy (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Pharmacological Studies
Compounds with similar structures are often evaluated for their pharmacological potential. Studies may involve the exploration of novel compounds as potential therapeutic agents, including their synthesis, characterization, and biological activity screening. This includes research into their mechanisms of action and potential as cognitive enhancers or treatments for specific conditions (Okunola-Bakare et al., 2014).
Material Science Applications
In material science, the structural aspects and properties of compounds similar to the one could be studied to develop new materials with specific optical or electronic properties. This includes the investigation of salts, inclusion compounds, and their applications in creating materials with desirable fluorescence or conductivity properties (Karmakar, Sarma, & Baruah, 2007).
Molecular Docking and Computational Studies
Molecular docking studies are crucial for understanding how compounds interact with biological targets at the molecular level. This research aids in the design of compounds with improved binding affinity and selectivity for specific receptors or enzymes, facilitating the development of more effective drugs (Khan et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, imidazoles are reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization and dehydrative cyclization .
Biochemical Pathways
Compounds with similar structures, such as thiazoles and imidazoles, are known to affect a variety of biochemical pathways . For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2OS/c1-18-10-11-20(3)23(14-18)15-30-16-26(24-8-6-7-9-25(24)30)32-17-27(31)29-28-21(4)12-19(2)13-22(28)5/h6-14,16H,15,17H2,1-5H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBMPBFAKICIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2835529.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide](/img/structure/B2835534.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2835535.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2835537.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)
![2H-Triazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2835541.png)
![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)
